tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate
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Overview
Description
tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is a synthetic organic compound with the molecular formula C16H19N3O3S It is primarily used in research and development due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the isothiazole ring: This step involves the reaction of appropriate starting materials to form the isothiazole ring.
Carboxamidation: The carboxamido group is introduced at the 4-position of the isothiazole ring.
Coupling with benzoic acid derivative: The final step involves coupling the isothiazole derivative with a tert-butyl ester of 4-aminobenzoic acid under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the synthesis generally follows similar steps as described above, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like phosphorus trichloride (PCl3) and various amines are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-aminobenzoate: A related compound with similar structural features but different functional groups.
tert-Butyl 4-(methylthio)benzoate: Another similar compound with a methylthio group instead of the isothiazole ring.
Uniqueness
tert-Butyl 4-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C16H19N3O3S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
tert-butyl 4-[(5-amino-3-methyl-1,2-thiazole-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C16H19N3O3S/c1-9-12(13(17)23-19-9)14(20)18-11-7-5-10(6-8-11)15(21)22-16(2,3)4/h5-8H,17H2,1-4H3,(H,18,20) |
InChI Key |
GSJNNMXASPKLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1C(=O)NC2=CC=C(C=C2)C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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